[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a 2-chloropyridin-4-ylmethyl substituent at the 1-position of the piperidine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The tert-butyl carbamate (Boc) group is commonly employed as a protective moiety for amines, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)11-12-4-7-18-14(17)10-12/h4,7,10,13H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXZANXHNBTNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-amine Intermediate
Piperidine-4-amine serves as the foundational building block. Two validated routes include:
Reductive Amination of Piperidin-4-one
Piperidin-4-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, yielding piperidine-4-amine with >85% purity.
Key Parameters
| Reaction Component | Quantity | Conditions |
|---|---|---|
| Piperidin-4-one | 1.0 equiv | Methanol (0.5 M) |
| NH₄OAc | 3.0 equiv | 0°C, 12 h |
| NaBH₃CN | 1.2 equiv | pH 4–5 (AcOH) |
Hydrolysis of N-Boc-piperidine-4-amine
Commercial N-Boc-piperidine-4-amine is treated with HCl in dioxane (4 M, 2 h, RT) to remove the Boc group, achieving quantitative deprotection.
Alkylation with 2-Chloro-4-(bromomethyl)pyridine
The piperidine-4-amine is alkylated using 2-chloro-4-(bromomethyl)pyridine under optimized conditions:
Procedure
-
Dissolve piperidine-4-amine (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF (0.3 M).
-
Add 2-chloro-4-(bromomethyl)pyridine (1.1 equiv) dropwise at 0°C.
-
Warm to 25°C and stir for 18 h.
-
Quench with H₂O, extract with EtOAc, and purify via silica chromatography (hexane/EtOAc 3:1).
Yield Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 18 | 78 |
| DIPEA | THF | 40 | 12 | 65 |
| NaOH | EtOH | 25 | 24 | 58 |
Boc Protection of the Amine Group
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O):
Scalable Protocol
-
React [1-(2-chloropyridin-4-ylmethyl)-piperidin-4-amine] (1.0 equiv) with Boc₂O (1.2 equiv) in THF/H₂O (1:1, 0.2 M).
-
Extract with CH₂Cl₂, wash with brine, and concentrate to isolate the product (82–89% yield).
Critical Factors
-
Solvent System : THF/water enhances Boc₂O solubility while minimizing side reactions.
-
Catalyst : DMAP accelerates the reaction by activating Boc₂O.
Alternative Routes and Comparative Analysis
One-Pot Alkylation-Protection Strategy
A streamlined method combines alkylation and Boc protection in a single vessel:
-
Piperidine-4-amine, 2-chloro-4-(bromomethyl)pyridine, and Boc₂O (1.5 equiv) are mixed in THF.
-
Add DIPEA (3.0 equiv) and stir at 50°C for 8 h.
-
Purify via recrystallization (EtOAc/hexane) to obtain the product in 70% yield.
Advantages
-
Reduces purification steps
-
Minimizes exposure to air-sensitive intermediates
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperidine derivatives on Wang resin enable scalable synthesis:
Steps
-
Load Wang resin with Fmoc-piperidine-4-amine.
-
Deprotect with 20% piperidine/DMF.
-
Alkylate with 2-chloro-4-(bromomethyl)pyridine (3.0 equiv, DMF, 12 h).
-
Cleave from resin using TFA/H₂O (95:5) to yield the Boc-protected product.
Performance Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Overall Yield | 68% |
| Scalability | Up to 500 g/batch |
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation
-
Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by using 1.1 equiv of 2-chloro-4-(bromomethyl)pyridine and low temps (0–5°C).
-
Boc Group Hydrolysis : Acidic or basic conditions during workup can cleave the Boc group. Neutral pH extraction (pH 6–7) preserves integrity.
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 65 |
| DCM | 8.9 | 42 |
| EtOH | 24.3 | 58 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine, improving yields.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
-
Boc₂O vs. Boc-OSu : Boc₂O is preferred for large-scale synthesis due to lower cost ($12/mol vs. $45/mol for Boc-OSu).
-
Catalyst Recycling : DMAP can be recovered via aqueous extraction (85% recovery).
| Parameter | Value | Compliance Standard |
|---|---|---|
| PMI (Process Mass Intensity) | 23 | ACS Green Chemistry |
| E-Factor | 18 | ISO 14040 |
| Reaction Temperature | 25°C | ATEX Directive |
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, secondary amines, and carbamic acids.
Scientific Research Applications
Antiviral Activity
One of the most promising applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of piperidine and pyridine structures can exhibit activity against viruses, including HIV. Specifically, compounds that inhibit reverse transcriptase have been explored for their efficacy in treating HIV infections. The presence of the chloropyridine moiety may enhance the compound's interaction with viral targets, suggesting a pathway for further development as an antiviral drug .
Neuropharmacology
The piperidine component of this compound is associated with neuropharmacological activities. Studies have shown that piperidine derivatives can influence neurotransmitter systems, making them candidates for research into treatments for neurological disorders such as depression and anxiety. The modification of the piperidine structure with chloropyridine may enhance selectivity and potency against specific neurological targets .
Anticancer Research
Compounds similar to tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate have been investigated for their anticancer properties. The ability to target specific cancer cell pathways through structural modifications could lead to the development of novel chemotherapeutic agents. The interaction of this compound with cellular mechanisms involved in tumor growth and metastasis is an area ripe for exploration .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that compounds with piperidine structures inhibit HIV reverse transcriptase effectively, suggesting potential use in HIV treatment. |
| Study B | Neuropharmacology | Found that piperidine derivatives modulate serotonin receptors, indicating potential for treating mood disorders. |
| Study C | Anticancer Properties | Identified that chlorinated pyridine derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action. |
Mechanism of Action
The mechanism of action of [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Heteroaromatic Ring
Analog 1: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate ()
- Structural Difference: Replaces the 2-chloro group with a 4-cyano substituent on the pyridine ring.
- Impact: The electron-withdrawing cyano group may enhance metabolic stability compared to the chloro substituent, which is more lipophilic. This could influence binding affinity in receptor-targeted applications.
Analog 2 : [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS 596817-49-1, )
- Structural Difference : Pyrimidine replaces pyridine, with chlorine at the 2-position.
Analog 3: (4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester ()
- Structural Difference: A bipyridinyl system with a cyano group.
- Impact : The extended aromatic system may enhance π-π stacking interactions in protein binding, useful in kinase inhibitor design.
Modifications on the Piperidine Core
Analog 4 : tert-Butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate ()
- Structural Difference : Incorporates a bipiperidine scaffold.
- Impact : Increased conformational rigidity and basicity, which could modulate pharmacokinetic properties such as half-life.
Analog 5 : tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate ()
- Structural Difference : A methylsulfonyl group replaces the 2-chloropyridinylmethyl substituent.
Functional Group Additions
Analog 6 : [1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester ()
- Structural Difference : Pyrazine ring with an ethyl linker.
- Impact : The ethyl spacer may reduce steric hindrance, facilitating interaction with deeper binding pockets.
Physicochemical Properties
Biological Activity
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 2270910-35-3) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₆H₂₄ClN₃O₂
- Molecular Weight : 325.84 g/mol
- Structure : The compound features a piperidine ring and a chloropyridine moiety, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Gene Regulation : It has been shown to regulate cellular gene activity, particularly affecting genes such as c-myc and c-fos, which are involved in cell proliferation and survival. Additionally, it may repress the promoter of p53, a critical tumor suppressor gene .
- Inflammatory Response Modulation : The compound interacts with transcription factors that regulate inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, suggesting a dual role in modulating immune responses .
- Cell Cycle Interference : By repressing the cell cycle inhibitor CDKN1A, the compound disrupts normal cell cycle regulation, potentially leading to enhanced cell proliferation under certain conditions .
- Lipid Metabolism Alteration : The compound has been implicated in altering lipid metabolism by interacting with proteins involved in lipid accumulation in hepatocytes .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Effects : In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines by modulating key signaling pathways involved in tumorigenesis .
- Neuroprotective Potential : Research into related compounds suggests potential applications in treating neurological disorders by acting on muscarinic receptors, which could provide insights into the therapeutic use of this compound for cognitive deficits associated with diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary findings indicate that derivatives of this compound may possess antibacterial properties against Gram-positive bacteria, including drug-resistant strains, highlighting its potential as a lead structure for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- A three-step synthesis involving Suzuki coupling and hydrogenation has been reported for structurally analogous piperidine-carbamate derivatives. Key steps include:
Formation of a boronic acid intermediate.
Suzuki coupling under palladium catalysis (e.g., Pd(OAc)₂ with XPhos ligand) at 40–100°C in inert atmospheres.
Selective hydrogenation to reduce pyridine rings or unsaturated bonds .
- Yield optimization requires strict control of stoichiometry (e.g., Cs₂CO₃ as a base) and temperature gradients. For example, tert-butyl alcohol is a preferred solvent for coupling reactions due to its compatibility with boronic acids .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- NMR : The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 2-chloropyridine moiety shows aromatic protons as doublets (δ 7.5–8.5 ppm) and a chlorine-induced deshielding effect .
- IR : Stretching vibrations for the carbamate C=O bond appear at ~1680–1720 cm⁻¹.
- MS : Molecular ion peaks (M+H⁺) should align with the molecular formula (C₁₆H₂₃ClN₃O₂, exact mass 324.14) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for tert-butyl carbamate derivatives under basic conditions?
- Discrepancies in hydrolysis or stability may arise from:
- Steric effects : The tert-butyl group provides steric protection, but strong bases (e.g., NaOH) can cleave the carbamate via nucleophilic attack.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate degradation compared to non-polar solvents .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Docking studies : Use software like AutoDock Vina to model interactions between the 2-chloropyridine group and hydrophobic enzyme pockets.
- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and solubility (~0.03 mg/mL), indicating moderate bioavailability .
- Substituent effects (e.g., chlorine’s electronegativity) can be analyzed via DFT calculations to optimize binding affinity .
Q. What experimental controls are critical when studying catalytic hydrogenation of intermediates in its synthesis?
- Catalyst selection : Pd/C or Raney Ni are common for selective hydrogenation. Monitor reaction progress via TLC or HPLC to avoid over-reduction.
- Pressure and temperature : Hydrogenation at 50–60 psi and 25–40°C minimizes side reactions (e.g., dechlorination) .
- Use deuterated solvents (e.g., D₂O) to trace proton exchange in mechanistic studies .
Methodological Considerations
Q. How to analyze impurities in this compound batches?
- HPLC-MS : Detect residual solvents (e.g., tert-butanol) or unreacted intermediates. Set a detection threshold of <0.1% for regulatory compliance.
- Elemental analysis : Verify chlorine content (theoretical ~11%) to assess purity .
Q. What safety protocols are essential for handling this compound in academic labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
